molecular formula C16H15N3O3S B5827637 5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE

Cat. No.: B5827637
M. Wt: 329.4 g/mol
InChI Key: HDLYBAWGHPOGQW-UHFFFAOYSA-N
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Description

5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous environments to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter levels, inhibit enzyme activity, and interact with cellular receptors. These interactions lead to various biological effects, such as neuroprotection, antimicrobial activity, and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.

    Benzodiazepines: A class of compounds with anxiolytic and sedative properties.

    Sulfonamides: Compounds with antimicrobial activity.

Uniqueness

5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its combined structural features of tetrahydroisoquinoline and benzodiazole, which confer distinct biological activities and therapeutic potential .

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-16-17-14-6-5-13(9-15(14)18-16)23(21,22)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLYBAWGHPOGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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